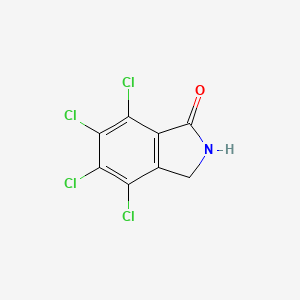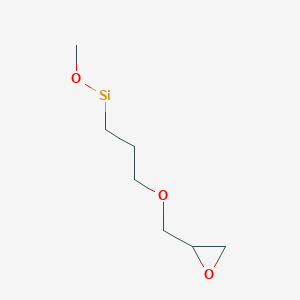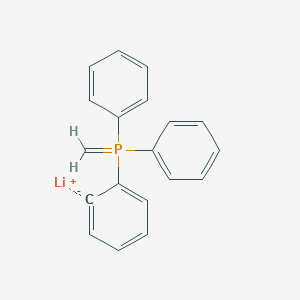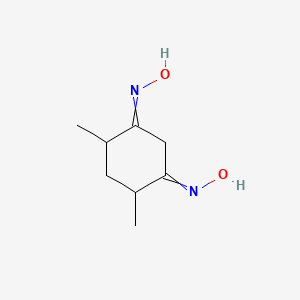
Propanedioic acid, oxo-, bis(2-methylpropyl) ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Propanedioic acid, oxo-, bis(2-methylpropyl) ester, also known as mesoxalic acid diisobutyl ester, is an organic compound with the molecular formula C₁₁H₁₈O₅ and a molecular weight of 230.2576 g/mol . This compound is characterized by its ester functional groups and is commonly used in various chemical applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of propanedioic acid, oxo-, bis(2-methylpropyl) ester typically involves the esterification of mesoxalic acid with isobutyl alcohol. The reaction is catalyzed by an acid catalyst, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product .
Industrial Production Methods
Industrial production of this compound follows similar principles but is scaled up to accommodate larger quantities. Continuous flow reactors and optimized reaction conditions are employed to maximize yield and efficiency. The use of advanced purification techniques, such as distillation and crystallization, ensures the high purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Propanedioic acid, oxo-, bis(2-methylpropyl) ester undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed in the presence of an acid or base to yield mesoxalic acid and isobutyl alcohol.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester into alcohols or other reduced forms.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Hydrolysis: Mesoxalic acid and isobutyl alcohol.
Oxidation: Corresponding carboxylic acids.
Reduction: Alcohols or other reduced derivatives.
Applications De Recherche Scientifique
Propanedioic acid, oxo-, bis(2-methylpropyl) ester has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of propanedioic acid, oxo-, bis(2-methylpropyl) ester involves its interaction with specific molecular targets and pathways. The ester functional groups can undergo hydrolysis, oxidation, and reduction reactions, leading to the formation of various products that exert biological and chemical effects . The compound’s reactivity is influenced by the presence of electron-withdrawing and electron-donating groups, which modulate its chemical behavior .
Comparaison Avec Des Composés Similaires
Similar Compounds
Malonic acid: A dicarboxylic acid with similar reactivity but different ester derivatives.
Diethyl malonate: An ester of malonic acid commonly used in organic synthesis.
Dimethyl malonate: Another ester of malonic acid with applications in chemical research.
Uniqueness
Propanedioic acid, oxo-, bis(2-methylpropyl) ester is unique due to its specific ester functional groups and the presence of isobutyl moieties. These structural features confer distinct reactivity and properties, making it valuable in various chemical and industrial applications .
Propriétés
Numéro CAS |
92778-43-3 |
|---|---|
Formule moléculaire |
C11H18O5 |
Poids moléculaire |
230.26 g/mol |
Nom IUPAC |
bis(2-methylpropyl) 2-oxopropanedioate |
InChI |
InChI=1S/C11H18O5/c1-7(2)5-15-10(13)9(12)11(14)16-6-8(3)4/h7-8H,5-6H2,1-4H3 |
Clé InChI |
KTQZIUYTZLTGJE-UHFFFAOYSA-N |
SMILES canonique |
CC(C)COC(=O)C(=O)C(=O)OCC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



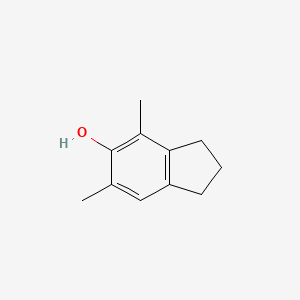
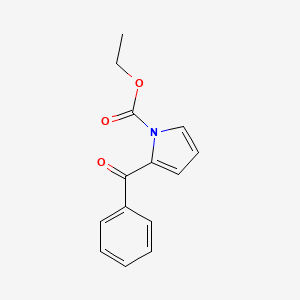
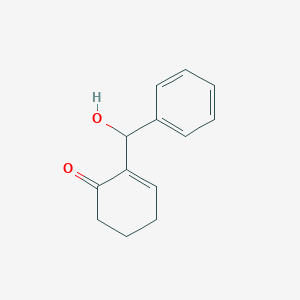
phosphanium bromide](/img/structure/B14369441.png)
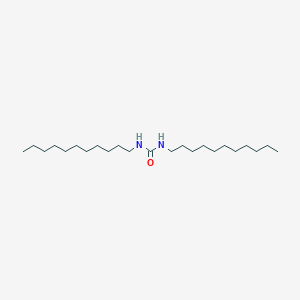
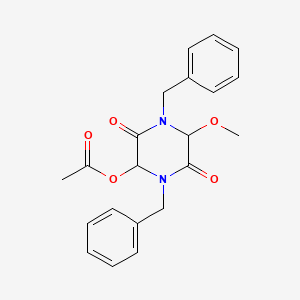
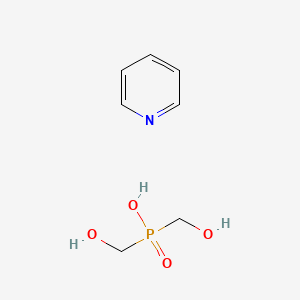
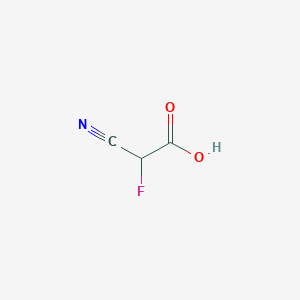
![2-(2-Fluorophenyl)-N-[2-(naphthalen-1-yl)propan-2-yl]acetamide](/img/structure/B14369468.png)
